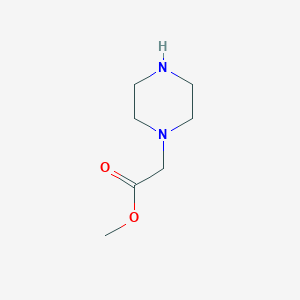

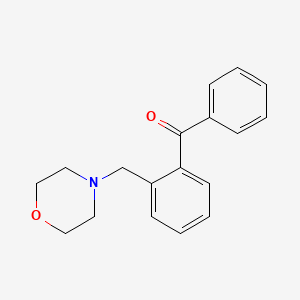

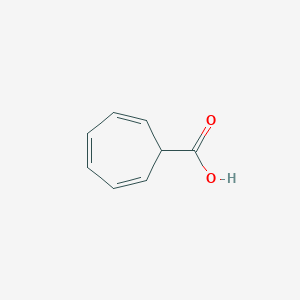

Methyl 2-(piperazin-1-yl)acetate

货号 B1355193

CAS 编号:

82516-17-4

分子量: 158.2 g/mol

InChI 键: UHHVABRWHRKEPJ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

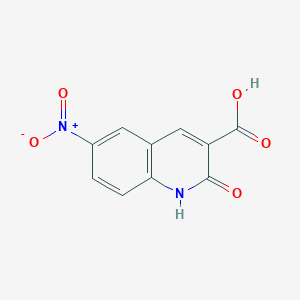

Methyl 2-(piperazin-1-yl)acetate is an organic compound . It is a white solid that is soluble in water and ethanol . It is commonly used as a pharmaceutical intermediate, particularly in the synthesis of certain antidepressants .

Synthesis Analysis

The synthesis of Methyl 2-(piperazin-1-yl)acetate involves the reaction of certain compounds in the presence of potassium carbonate . The methoxy group of the ester is then substituted by various amines such as guanidine, thiourea, urea, and hydrazide .Molecular Structure Analysis

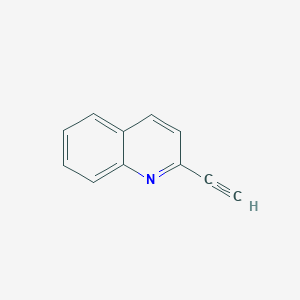

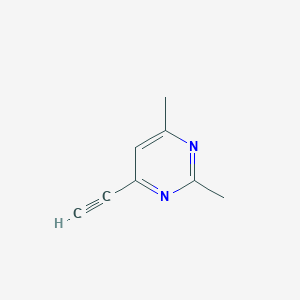

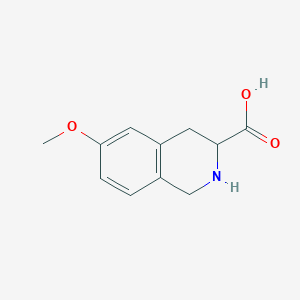

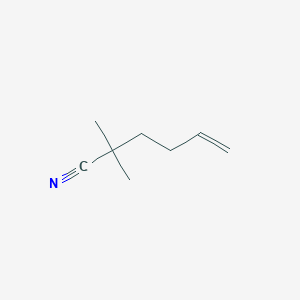

The molecular formula of Methyl 2-(piperazin-1-yl)acetate is C7H14N2O2 . Its InChI key is UHHVABRWHRKEPJ-UHFFFAOYSA-N . The compound has a molecular weight of 158.20 g/mol .Physical And Chemical Properties Analysis

Methyl 2-(piperazin-1-yl)acetate has a molecular weight of 158.20 g/mol . It has a topological polar surface area of 41.6 Ų . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 158.105527694 g/mol .科学研究应用

Antimicrobial Activity

- Scientific Field : Microbiology

- Application Summary : Methyl 2-(piperazin-1-yl)acetate has been synthesized and studied for its antimicrobial activity . It’s particularly effective against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA) .

- Methods of Application : The compound is synthesized and then applied to microbial cells. The uptake of the compound into the cells is measured using fluorescence microscopy . The influence of the compound on the configuration of microbial cells is investigated using transmission electron microscopy (TEM) . A DNA gyrase supercoiling assay is used to investigate whether the compound inhibits DNA gyrase .

- Results : The compound was taken up by more than 50% of microbial cells within 30 minutes . TEM revealed hollowed-out bacterial cytoplasms in the specimen treated with the compound, although there was no disintegration of the bacterial membrane . The DNA gyrase supercoiling assay showed a dose-dependent reduction in fluorescence intensity as the concentration of the compound increased . This suggests that the compound is taken up by microbial cells, resulting in cell disruption, and reveals that one of the mechanisms underlying the antimicrobial activity of the compound is the inhibition of DNA gyrase .

Antibacterial Activity

- Scientific Field : Pharmacology

- Application Summary : Some newly synthesized compounds containing Methyl 2-(piperazin-1-yl)acetate were screened for their antibacterial activity .

- Methods of Application : The compounds were synthesized and then screened for their antibacterial activity against Gram-negative (Escherechia coli ATCC 8739) and Gram-positive (Staphylococcus aureus ATCC 25923) microorganisms .

- Results : The results of the antibacterial activity screening are not specified in the source .

安全和危害

属性

IUPAC Name |

methyl 2-piperazin-1-ylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-11-7(10)6-9-4-2-8-3-5-9/h8H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHVABRWHRKEPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(piperazin-1-yl)acetate | |

CAS RN |

82516-17-4 |

Source

|

| Record name | 1-Piperazineacetic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82516-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

2-(Morpholinomethyl)benzophenone

736075-46-0

![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride](/img/structure/B1355130.png)